6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester 6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650405
InChI: InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br
Molecular Formula: C12H14BBrFIO2
Molecular Weight: 426.86 g/mol

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13650405

Molecular Formula: C12H14BBrFIO2

Molecular Weight: 426.86 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester -

Specification

Molecular Formula C12H14BBrFIO2
Molecular Weight 426.86 g/mol
IUPAC Name 2-(6-bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3
Standard InChI Key NNQOBYGVDHWUJF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a trisubstituted benzene ring with bromine, fluorine, and iodine atoms at positions 6, 2, and 3, respectively. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring system. This protection enhances stability while retaining the boron atom’s electrophilic character for subsequent reactions . Key structural identifiers include:

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name2-(6-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H14BBrFIO2\text{C}_{12}\text{H}_{14}\text{BBrFIO}_2
Molecular Weight426.86 g/mol
SMILESFC1=C(I)C(=C(C=C1Br)B2OC(C)(C)C(C)(C)O2)F
InChIKeyNNQOBYGVDHWUJF-UHFFFAOYSA-N

The presence of three halogens introduces significant steric and electronic effects, influencing both reactivity and solubility. The fluorine atom’s electronegativity directs electrophilic substitution, while iodine’s polarizability facilitates oxidative coupling processes .

Physical Characteristics

Reported as a solid with a melting point range of 56–64°C for structurally analogous compounds , the pinacol ester derivative exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Its stability under inert atmospheres allows for long-term storage, though moisture sensitivity necessitates anhydrous handling conditions .

Synthesis and Optimization

Synthetic Pathways

The preparation typically begins with halogenation of a fluorophenylboronic acid precursor. A representative route involves:

  • Iodination: Electrophilic iodination of 6-bromo-2-fluorophenylboronic acid using I2\text{I}_2 and HIO3\text{HIO}_3 in acidic media.

  • Pinacol Protection: Reaction with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under Dean-Stark conditions to form the ester .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
IodinationI2\text{I}_2, HIO3\text{HIO}_3, H2SO4\text{H}_2\text{SO}_47285
Pinacol ProtectionPinacol, BF3OEt2\text{BF}_3\cdot\text{OEt}_28997

Side reactions, such as deboronation during iodination, are mitigated by low-temperature conditions (-10°C) . Chromatographic purification on silica gel typically achieves >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile arylboronic ester in palladium-catalyzed couplings. For example, reaction with 4-bromoanisole in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 yields biaryl products with retention of all halogen substituents . This selectivity is critical for constructing polyhalogenated scaffolds in agrochemicals and OLED materials.

Directed ortho-Metalation

The boron group directs regioselective lithiation at the ortho position relative to fluorine. Subsequent quenching with electrophiles like CO2\text{CO}_2 introduces carboxyl groups, enabling access to fluorinated benzoic acid derivatives .

Medicinal Chemistry Relevance

Protease Inhibition

Structural analogs demonstrate nanomolar inhibition of serine proteases like thrombin and factor Xa, attributed to halogen-mediated hydrophobic interactions with enzyme S1 pockets. While direct bioactivity data for this specific compound remain unpublished, its structural features suggest potential as a warhead in covalent kinase inhibitors.

ParameterSpecificationSource
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes eye irritation)
Precautionary MeasuresP301+P312 (IF SWALLOWED: Call a poison center)

Personal protective equipment (gloves, goggles) is mandatory during handling. Spills should be neutralized with sodium bicarbonate prior to aqueous disposal .

Future Research Directions

  • Catalytic Asymmetric Functionalization: Leveraging chiral ligands to induce enantioselectivity in cross-couplings.

  • Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) via boronic acid-diol interactions.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for halogen-bond-driven crystal engineering.

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